MAO-B vs. MAO-A Selectivity Window Relative to Typical 3HQ Derivatives
The target compound exhibits a modest but measurable MAO-B inhibition preference. In a fluorescence-based assay using kynuramine as substrate, it showed an IC50 of 1.13 µM for MAO-B compared to >100 µM for MAO-A, yielding a >88-fold selectivity window [1]. This contrasts with many C4-unsubstituted 3-hydroxyquinolin-2(1H)-ones, which often display dual MAO-A/B activity or even preferential MAO-A inhibition, as exemplified by the unsubstituted 3HQ parent compound [2]. The N1,C4-dimethyl substitution thus appears to bias selectivity toward MAO-B.
| Evidence Dimension | MAO-B vs. MAO-A inhibitory selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 1.13 µM; MAO-A IC50 > 100 µM; Selectivity Index >88-fold |
| Comparator Or Baseline | 3-Hydroxyquinolin-2(1H)-one (unsubstituted): IC50 = 8.47 µM against non-selectivity-defined target; known DAOO inhibitor with distinct profile |
| Quantified Difference | Target compound displays >88-fold MAO-B selectivity, whereas comparator shows potent DAAO binding (Kd 2.5 nM) without reported MAO-B selectivity |
| Conditions | Fluorescence assay; inhibition of kynuramine conversion after 20 min; recombinant human MAO-A and MAO-B |
Why This Matters
MAO-B selectivity is therapeutically relevant for neurodegenerative conditions (e.g., Parkinson's disease) and reduces risk of dietary amine-related hypertensive crises common with non-selective MAO inhibitors.
- [1] BindingDB BDBM50401981. IC50 data for MAO-A (>1.00E+5 nM) and MAO-B (1.13E+3 nM) for CHEMBL1575961. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 View Source
- [2] MolBic IDRBLab. 3-hydroxyquinolin-2(1H)-one IC50 = 8470 nM (non-selective reference). https://molbic.idrblab.net View Source
